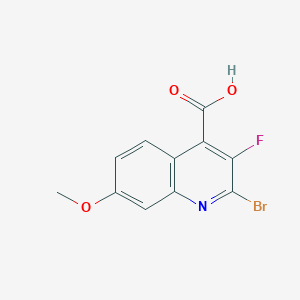
9,9'-Ethane-1,2-diylbis(9h-purin-6-amine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,9’-(Ethane-1,2-diyl)bis(9H-purin-6-amine) is a complex organic compound with the molecular formula C12H12N10. This compound is characterized by its unique structure, which includes two purine rings connected by an ethane-1,2-diyl bridge. It is known for its applications in various scientific fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-(Ethane-1,2-diyl)bis(9H-purin-6-amine) typically involves the selective alkylation of guanine derivatives. One common method starts with commercial N-(9-acetyl-6-oxo-1H-purin-2-yl)acetamide. The process uses an acid-catalyzed phase transfer catalysis (PTC) to produce selective alkylation at the 9 position of the guanine ring .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the principles of phase transfer catalysis and selective alkylation are likely employed on a larger scale to ensure efficient and high-yield production.
化学反応の分析
Types of Reactions: 9,9’-(Ethane-1,2-diyl)bis(9H-purin-6-amine) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the purine rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted purine derivatives.
科学的研究の応用
9,9’-(Ethane-1,2-diyl)bis(9H-purin-6-amine) has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in antiviral and anticancer treatments.
Industry: It is used in the development of pharmaceuticals and other chemical products.
作用機序
The mechanism of action of 9,9’-(Ethane-1,2-diyl)bis(9H-purin-6-amine) involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can bind to specific sites on these molecules, altering their function and activity. This binding can inhibit or promote various biochemical pathways, depending on the context.
類似化合物との比較
Acyclovir: A guanosine analogue antiviral drug.
Guanine: A purine base found in DNA and RNA.
2-Amino-6-oxo-1,6-dihydro-9H-purin-9-yl derivatives: Various derivatives with similar structures.
Uniqueness: 9,9’-(Ethane-1,2-diyl)bis(9H-purin-6-amine) is unique due to its ethane-1,2-diyl bridge connecting two purine rings. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
特性
CAS番号 |
22917-80-2 |
|---|---|
分子式 |
C12H12N10 |
分子量 |
296.29 g/mol |
IUPAC名 |
9-[2-(6-aminopurin-9-yl)ethyl]purin-6-amine |
InChI |
InChI=1S/C12H12N10/c13-9-7-11(17-3-15-9)21(5-19-7)1-2-22-6-20-8-10(14)16-4-18-12(8)22/h3-6H,1-2H2,(H2,13,15,17)(H2,14,16,18) |
InChIキー |
JQFWMNQRWVBYAF-UHFFFAOYSA-N |
正規SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCN3C=NC4=C(N=CN=C43)N)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


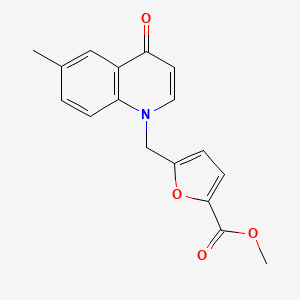


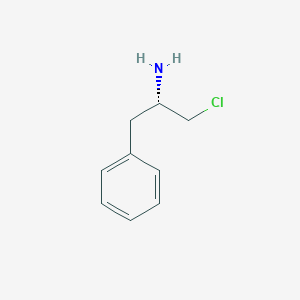
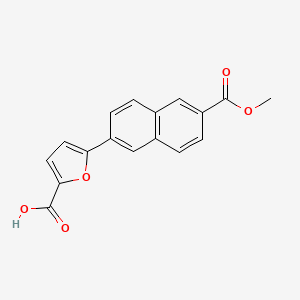

![8-Chloro-2-phenyl-[1,2,4]triazolo[1,5-a]quinoxalin-4-amine](/img/structure/B11834385.png)
![N,N-Dimethyl-9-[(2-nitrophenyl)methyl]-9H-purin-6-amine](/img/structure/B11834405.png)

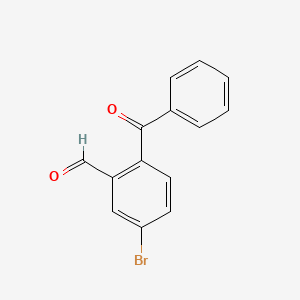
![(1R,3R,4R,5S)-4-azido-2-hydroxy-6,8-dioxabicyclo[3.2.1]octan-3-yl acetate](/img/structure/B11834431.png)
![6-(4-Chlorophenyl)-[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11834438.png)

